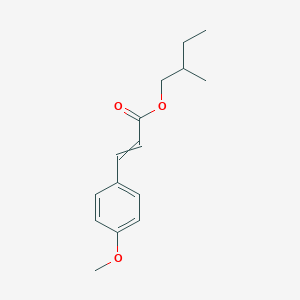
2-Methylbutyl 3-(4-methoxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutyl 3-(4-methoxyphenyl)prop-2-enoate typically involves the esterification of 4-methoxycinnamic acid with 2-methylbutanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to maximize yield and purity. The final product is often purified through distillation or recrystallization .
化学反応の分析
Types of Reactions
2-Methylbutyl 3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxycinnamic acid derivatives.
Reduction: 2-Methylbutyl 3-(4-methoxyphenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methylbutyl 3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Industry: Widely used in the formulation of sunscreens and other cosmetic products.
作用機序
The primary mechanism of action of 2-Methylbutyl 3-(4-methoxyphenyl)prop-2-enoate is its ability to absorb UV-B rays, thereby preventing them from penetrating the skin. This is achieved through the compound’s conjugated double bond system, which allows it to absorb high-energy UV radiation and dissipate it as lower-energy heat . Additionally, the compound may act as a free radical scavenger, providing antioxidant benefits .
類似化合物との比較
Similar Compounds
Octyl methoxycinnamate: Another UV-B filter used in sunscreens.
Ethylhexyl methoxycinnamate: Similar in structure and function to octyl methoxycinnamate.
Isoamyl p-methoxycinnamate: Shares structural similarities and UV absorption properties.
Uniqueness
2-Methylbutyl 3-(4-methoxyphenyl)prop-2-enoate is unique due to its specific ester group, which provides distinct physical and chemical properties. Its higher lipophilicity compared to other cinnamate esters enhances its ability to penetrate the skin and provide effective UV protection .
特性
CAS番号 |
4654-32-4 |
|---|---|
分子式 |
C15H20O3 |
分子量 |
248.32 g/mol |
IUPAC名 |
2-methylbutyl 3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H20O3/c1-4-12(2)11-18-15(16)10-7-13-5-8-14(17-3)9-6-13/h5-10,12H,4,11H2,1-3H3 |
InChIキー |
YVILVEQDSPYKMQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)COC(=O)C=CC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


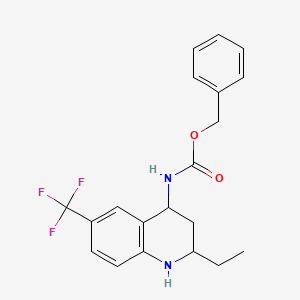

![2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]-](/img/structure/B14750425.png)
![ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B14750434.png)
![Bicyclo[3.2.1]oct-2-ene-2-carbonitrile](/img/structure/B14750440.png)
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)


![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14750472.png)

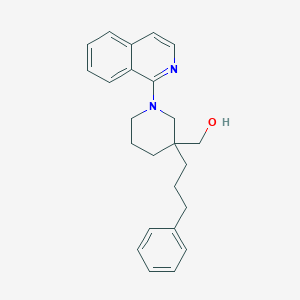
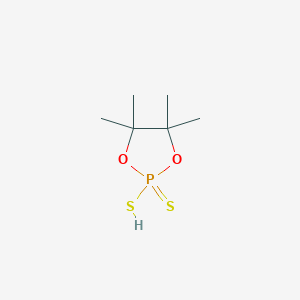
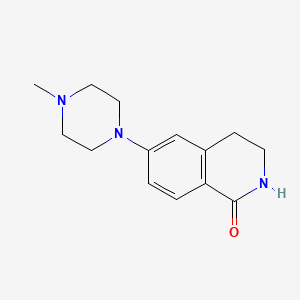
![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)
